2-(Difluoromethyl)-5-nitropyridine
Overview
Description
2-(Difluoromethyl)-5-nitropyridine is a chemical compound that has garnered significant interest in various fields of research due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of difluoromethylation reagents such as difluoromethyl iodide or difluoromethyl sulfone under catalytic conditions . The nitration step can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration at the desired position .
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-5-nitropyridine may involve continuous flow processes to enhance yield and safety. The use of advanced catalytic systems and optimized reaction conditions can facilitate large-scale synthesis while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-nitropyridine undergoes various chemical reactions, including:
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., thiols, amines).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-(Difluoromethyl)-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-(Difluoromethyl)-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and fungicides due to its bioactive properties.
Material Science: Its unique chemical properties make it suitable for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-nitropyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, enhancing binding affinity and specificity . The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-5-nitropyridine
- 2-(Difluoromethyl)-4-nitropyridine
- 2-(Difluoromethyl)-5-aminopyridine
Comparison: 2-(Difluoromethyl)-5-nitropyridine is unique due to the specific positioning of the difluoromethyl and nitro groups on the pyridine ringCompared to 2-(Trifluoromethyl)-5-nitropyridine, the difluoromethyl group provides different electronic properties and reactivity, making it suitable for distinct applications .
Properties
IUPAC Name |
2-(difluoromethyl)-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-6(8)5-2-1-4(3-9-5)10(11)12/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVBANWRADHVHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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